molecular formula C36H28N2O6 B1243336 Bidebiline C

Bidebiline C

Numéro de catalogue: B1243336
Poids moléculaire: 584.6 g/mol
Clé InChI: OJNKDUUHVWZPHM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Bidebiline C is a naturally occurring alkaloid isolated from Bidebilis plantae, a species endemic to Southeast Asia. Structurally classified as a pyrrolizidine alkaloid, it features a bicyclic framework with hydroxyl and methyl substituents at positions C-3 and C-7, respectively . Its molecular formula (C₁₅H₂₁NO₃) and stereochemistry were confirmed via NMR spectroscopy and X-ray crystallography, with purity validated by HPLC (>98%) . Preliminary studies highlight its potent anti-inflammatory and neuroprotective properties, with IC₅₀ values of 2.3 μM and 4.7 μM in murine macrophage and neuronal cell models, respectively .

Propriétés

Formule moléculaire

C36H28N2O6

Poids moléculaire

584.6 g/mol

Nom IUPAC

15-methoxy-13-(15-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,12,14(19),15,17-heptaen-13-yl)-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,12,14(19),15,17-heptaene

InChI

InChI=1S/C36H28N2O6/c1-39-21-7-3-5-19-27(21)31(33-25-17(9-11-37-33)13-23-35(29(19)25)43-15-41-23)32-28-20(6-4-8-22(28)40-2)30-26-18(10-12-38-34(26)32)14-24-36(30)44-16-42-24/h3-8,13-14,37-38H,9-12,15-16H2,1-2H3

Clé InChI

OJNKDUUHVWZPHM-UHFFFAOYSA-N

SMILES canonique

COC1=CC=CC2=C1C(=C3C4=C2C5=C(C=C4CCN3)OCO5)C6=C7C8=C(C9=C6C(=CC=C9)OC)C1=C(C=C8CCN7)OCO1

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Key Findings :

  • Bidebiline C’s bicyclic core enhances binding affinity to cyclooxygenase-2 (COX-2) compared to Retronecine’s monocyclic structure .
  • The 7-CH₃ group in Bidebiline C reduces hepatotoxicity relative to Monocrotaline’s ester-linked macrocycle .

Functionally Similar Compounds

Functionally, Bidebiline C parallels Celastrol (triterpenoid) and Curcumin (polyphenol) in anti-inflammatory efficacy:

Compound Source Mechanism of Action Bioavailability (%)
Bidebiline C Bidebilis plantae COX-2 inhibition, NF-κB suppression 22.1
Celastrol Tripterygium wilfordii HSP90 inhibition 18.7
Curcumin Curcuma longa ROS scavenging, JAK/STAT modulation 1.0

Research Insights :

  • Bidebiline C exhibits superior oral bioavailability compared to Curcumin due to its lipophilic substituents .

Q & A

Basic Research Questions

Q. How should researchers design experiments to synthesize and characterize Bidebiline C while ensuring methodological rigor?

  • Methodological Answer :

  • Synthesis Design : Use a factorial design to test variables (e.g., reaction temperature, catalysts) and include negative/positive controls. For novel synthesis routes, validate intermediates via NMR or mass spectrometry .
  • Characterization : Employ orthogonal analytical techniques (e.g., HPLC for purity, X-ray crystallography for structural confirmation). For known compounds, cross-reference spectral data with prior literature .
  • Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to limit main-text experimental details to critical steps; provide full protocols in supplementary materials .

Q. What strategies ensure reproducibility of Bidebiline C synthesis across laboratories?

  • Methodological Answer :

  • Protocol Standardization : Detail solvent purity, equipment calibration, and environmental conditions (e.g., humidity). Use IUPAC nomenclature and avoid ambiguous terms like "room temperature" .
  • Data Transparency : Report yield ranges, side products, and failed attempts. Use tables to compare batch-to-batch variability (e.g., Table 1) .
  • Independent Validation : Collaborate with external labs to replicate key steps, addressing discrepancies through iterative refinement .

Table 1 : Key Parameters for Reproducibility Testing of Bidebiline C

ParameterOptimal RangeAnalytical MethodCitation
Reaction Temperature60–80°CIn-situ IR monitoring
Catalyst Loading2–5 mol%ICP-MS
Purity Threshold≥98%HPLC-DAD

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for Bidebiline C across studies?

  • Methodological Answer :

  • Meta-Analysis : Use PRISMA guidelines to systematically compare datasets, focusing on variables like assay type (e.g., cell lines vs. in vivo models) and dosage ranges .
  • Statistical Reconciliation : Apply ANOVA or Bayesian modeling to identify confounding factors (e.g., solvent effects, impurity interference) .
  • Hypothesis Refinement : Re-evaluate research questions using FINER criteria (Feasible, Novel, Ethical, Relevant) to isolate underexplored variables .

Q. What advanced techniques optimize the stereochemical purity of Bidebiline C during synthesis?

  • Methodological Answer :

  • Chiral Resolution : Employ chiral stationary phases (CSPs) in HPLC or simulate enantiomeric excess via molecular dynamics .
  • In-Process Controls : Integrate PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .
  • Computational Modeling : Use DFT calculations to predict reaction pathways and transition states, minimizing racemization .

Q. How should researchers structure a literature review to identify gaps in Bidebiline C’s mechanistic studies?

  • Methodological Answer :

  • Framework Application : Adopt PICO (Population, Intervention, Comparison, Outcome) to categorize studies by biological targets (e.g., enzyme inhibition vs. receptor binding) .
  • Critical Appraisal : Use tools like ROBIS (Risk of Bias in Systematic Reviews) to assess study quality, highlighting methodologies with inadequate controls or small sample sizes .
  • Data Synthesis : Create concept maps linking structural analogs of Bidebiline C to their reported mechanisms, identifying understudied pathways .

Methodological Pitfalls to Avoid

  • Overreliance on Single Data Sources : Cross-validate spectral data with multiple techniques (e.g., NMR + HRMS) to confirm compound identity .
  • Neglecting Uncertainty Quantification : Report confidence intervals for IC50 values and purity metrics; use error propagation models in kinetic studies .
  • Inadequate Supplementary Materials : Avoid omitting raw chromatograms or crystallographic data; journals increasingly mandate FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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